Osu 6162 hydrochloride

Catalog No.
S539954
CAS No.
156907-84-5
M.F
C15H24ClNO2S
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osu 6162 hydrochloride

CAS Number

156907-84-5

Product Name

Osu 6162 hydrochloride

IUPAC Name

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride

Molecular Formula

C15H24ClNO2S

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1

InChI Key

LEMGVHZVBREXAD-PFEQFJNWSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

Solubility

Soluble in DMSO

Synonyms

(S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine hydrochloride, 3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, PNU 96391, PNU-96391, PNU96391

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

Description

The exact mass of the compound Osu 6162 hydrochloride is 317.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

OSU 6162 hydrochloride is classified as a dopamine stabilizer []. Unlike some dopamine agonists or antagonists that directly interact with dopamine receptors, OSU 6162 hydrochloride exhibits a unique mechanism. While it shows low affinity for various dopamine receptors in test-tube experiments (Ki values in the high nanomolar range for D2 and D3 receptors) [], it demonstrates high occupancy of D2 receptors in living organisms []. This suggests it might influence dopamine function indirectly, potentially by affecting its synthesis, storage, or release.

Osu 6162 hydrochloride, also known as PNU-96391, is a chemical compound with the molecular formula C₁₅H₂₄ClNO₂S and a molar mass of 281.41 g/mol. It functions primarily as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors. This dual action positions it as a potential therapeutic agent for various neurological conditions, including psychosis and Parkinson's disease. The compound exhibits unique pharmacological properties, acting as a dopamine stabilizer similar to the drug pridopidine, with notable antipsychotic and anti-addictive effects observed in animal studies .

  • Oxidation: The thioether intermediate can undergo oxidation to form sulfoxides or sulfones, which may alter its biological activity.
  • Cross-Coupling Reactions: Synthesis often employs palladium-catalyzed cross-coupling methods, which facilitate the formation of carbon-carbon bonds essential for constructing the compound's structure .
  • Hydrochlorination: The hydrochloride form is typically generated through the reaction of the base form of Osu 6162 with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

The synthesis of Osu 6162 hydrochloride typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Palladium-Catalyzed Cross-Coupling: This step is crucial for forming the core structure of Osu 6162. It typically involves coupling aryl halides with organometallic reagents .
  • Chiral Resolution: The enantiomers are often separated to evaluate their distinct pharmacological profiles, with (S)-OSU6162 showing higher affinity for D₂ receptors compared to its (R) counterpart .
  • Formation of Hydrochloride Salt: The final step involves treating the base form with hydrochloric acid to produce Osu 6162 hydrochloride, enhancing its solubility for research and clinical use .

Osu 6162 hydrochloride has several potential applications:

  • Antipsychotic Treatment: Its ability to stabilize dopamine levels makes it a candidate for treating schizophrenia and other psychotic disorders.
  • Parkinson's Disease Management: By modulating both dopamine and serotonin pathways, it may alleviate motor symptoms associated with Parkinson's disease.
  • Addiction Therapy: Its effects on dopamine regulation suggest potential use in treating substance use disorders, particularly cocaine addiction .

Research into interaction studies has highlighted several important findings:

  • Cocaine Self-Administration: Low doses of Osu 6162 have been shown to modulate the effects of cocaine self-administration in animal models, suggesting its role in addiction therapy .
  • Synergistic Effects with Other Compounds: Studies indicate that Osu 6162 can interact synergistically with other pharmacological agents, enhancing therapeutic outcomes while potentially reducing side effects associated with higher doses .

Similar Compounds: Comparison

Osu 6162 hydrochloride shares similarities with several other compounds. Below is a comparison highlighting its unique features:

Compound NameMechanism of ActionUnique Features
PridopidineDopamine stabilizerPrimarily focused on D₂ receptor modulation
AripiprazolePartial agonist at D₂ and 5-HT₁ABroader spectrum of receptor interactions
LurasidoneAntagonist at D₂ and partial agonist at 5-HT₂AUnique efficacy in bipolar disorder treatment
RisperidoneAntagonist at D₂ and serotonin receptorsStronger antagonistic properties

Osu 6162 hydrochloride stands out due to its balanced partial agonism at both dopamine D₂ and serotonin 5-HT₂A receptors, providing a unique pharmacological profile that may offer advantages in treating complex neuropsychiatric conditions.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

317.1216279 g/mol

Monoisotopic Mass

317.1216279 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V5SBJBUJW6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine D2 Receptor Antagonists

Pictograms

Irritant

Irritant

Other CAS

156907-84-5

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Kloberg A, Constantinescu R, Nilsson MK, Carlsson ML, Carlsson A, Wahlström J, Haghighi S. Tolerability and efficacy of the monoaminergic stabilizer (-)-OSU6162 (PNU-96391A) in Huntington's disease: a double-blind cross-over study. Acta Neuropsychiatr. 2014 Oct;26(5):298-306. doi: 10.1017/neu.2014.16. PubMed PMID: 25241758.
2: Nichols NF, Cimini MG, Haas JV, Staton BA, Tedroff J, Svensson KA. PNU-96391A (OSU6162) antagonizes the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson's disease. Neuropharmacology. 2002 Oct;43(5):817-24. PubMed PMID: 12384167.

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